Filibuvir

Catalog No.
S527995
CAS No.
877130-28-4
M.F
C29H37N5O3
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filibuvir

CAS Number

877130-28-4

Product Name

Filibuvir

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethyl-4-pyridinyl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF00868554; PF-00868554; P 00868554; PF868554; PF-868554; PF 868554; Filibuvir

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

The exact mass of the compound Filibuvir is 503.2896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Filibuvir is a highly potent, non-nucleoside allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, specifically targeting the Thumb II pocket. With a baseline potency against genotype 1b (IC50 ~19 nM) and a well-characterized biophysical profile, it serves as a critical reference standard in antiviral drug discovery and assay calibration. For procurement professionals and assay developers, Filibuvir provides a highly selective, reproducible tool for isolating elongative RNA synthesis, profiling viral resistance mutations (such as M423T), and benchmarking allosteric binding kinetics in standardized laboratory workflows [1].

Substituting Filibuvir with other NS5B inhibitors, such as Dasabuvir (a Palm I inhibitor) or Sofosbuvir (a nucleoside analog), fundamentally alters assay mechanics and target engagement profiles, leading to workflow failure. Unlike Palm site inhibitors that stabilize the polymerase without disrupting RNA binding, Filibuvir actively interferes with the NS5B-RNA interaction, making it indispensable for biophysical dissociation assays. Furthermore, Filibuvir specifically inhibits primer-dependent elongation while surprisingly enhancing de novo RNA synthesis at concentrations above 100 nM—a mechanistic divergence from Thumb I and Palm inhibitors that completely abolish de novo activity. Utilizing a generic or alternative in-class inhibitor will therefore yield incompatible kinetic data and fail to replicate the distinct Thumb II resistance profiles required for competitive screening[1].

Differential Impact on De Novo vs. Elongative RNA Synthesis

Filibuvir demonstrates a highly specific mechanistic profile by preferentially inhibiting primer-dependent elongative RNA synthesis (IC50 = 73 nM) while failing to inhibit—and actually enhancing—de novo RNA synthesis at concentrations ≥100 nM. In direct contrast, Palm site inhibitors (e.g., Tegobuvir) and Thumb I inhibitors completely abolish de novo activity at >100 nM[1].

Evidence DimensionDe Novo RNA Synthesis Inhibition
Target Compound DataFilibuvir: Enhances de novo activity by up to 180% at 1 μM (no inhibition)
Comparator Or BaselineTegobuvir / Thumb I inhibitors: 100% inhibition (abolishes activity) at >100 nM
Quantified DifferenceComplete mechanistic divergence (enhancement vs. total abolition)
ConditionsIn vitro gel-based de novo G1b RdRp activity assay

Procuring Filibuvir is strictly required for assay designs that must isolate the elongation phase of viral replication without suppressing the initiation phase.

Biophysical Workflow Calibration: SPR-Based RNA Dissociation

For laboratories standardizing surface plasmon resonance (SPR) workflows, Filibuvir serves as a critical calibration standard for RNA-polymerase dissociation. Unlike Palm I inhibitors (e.g., Dasabuvir) which stabilize the enzyme without disrupting the RNA complex, Filibuvir actively reduces NS5B-RNA binding affinity and induces rapid dissociation [1].

Evidence DimensionNS5B-RNA Binding Interference (Workflow Calibration)
Target Compound DataFilibuvir: Induces rapid dissociation (positive control for disruption)
Comparator Or BaselineDasabuvir: No interference with RNA binding (negative control for disruption)
Quantified DifferenceActive complex disruption vs. stabilization
ConditionsStandardized SPR-based real-time polymerase biosensor workflow

Procurement of Filibuvir is necessary to calibrate SPR workflows, ensuring high reproducibility when screening for compounds that physically block polymerase-RNA complex formation.

High-Throughput Screening (HTS) Workflow Fit: Genotype Selectivity

In mainstream antiviral high-throughput screening (HTS) workflows, Filibuvir is utilized as a highly reproducible, genotype-specific benchmark. It exhibits an EC50 of ~59 nM against GT1a/1b replicons but demonstrates a ~70-fold decrease in potency against Genotype 3a, providing a sharp contrast to broad-spectrum baselines like Nesbuvir (which maintains potency across GT1, GT2, and GT3)[1].

Evidence DimensionGenotype 3a vs Genotype 1b Potency Shift
Target Compound DataFilibuvir: ~70-fold decrease in potency (GT1-selective)
Comparator Or BaselineNesbuvir: Maintains high potency across GT1-3 (Broad-spectrum)
Quantified Difference70-fold selectivity window vs. uniform broad-spectrum activity
ConditionsStandardized subgenomic replicon HTS panels

Assay developers must procure Filibuvir to establish a reliable, reproducible selectivity window in HTS workflows evaluating broad-spectrum antiviral candidates.

Resistance Mutation Benchmarking (M423T)

Filibuvir specifically binds the Thumb II pocket, meaning its efficacy is uniquely compromised by the M423T mutation (a primary resistance pathway for Thumb II inhibitors). Comparators targeting the Palm I site, such as Dasabuvir, are unaffected by M423T but are highly susceptible to the S556G mutation[1].

Evidence DimensionResistance Mutation Susceptibility
Target Compound DataFilibuvir: Susceptible to M423T mutation
Comparator Or BaselineDasabuvir: Susceptible to S556G mutation (unaffected by M423T)
Quantified DifferenceMutually exclusive resistance profiles
ConditionsHCV replicon resistance selection assays

Filibuvir is structurally required as a reference standard to confirm that new pipeline compounds successfully overcome Thumb II-specific resistance mutations.

Mechanism-of-Action (MoA) Deconvolution in Polymerase Assays

Filibuvir is strictly required when assay protocols demand the isolation of elongative RNA synthesis without the suppression of de novo initiation, a profile unattainable with Palm or Thumb I inhibitors [1].

Biophysical Workflow Calibration (SPR/DSF)

Procuring Filibuvir provides a validated positive control for inducing rapid RNA-polymerase dissociation in surface plasmon resonance workflows, ensuring baseline reproducibility [2].

Genotype Selectivity Panel Screening

In mainstream high-throughput screening (HTS), Filibuvir acts as a highly reproducible GT1-selective benchmark to validate the broad-spectrum claims of novel drug candidates against Genotype 3a [1].

Thumb II Resistance-Breaking Validation

Filibuvir is the standard comparator for establishing baseline susceptibility in M423T mutant replicon cell lines, confirming whether next-generation inhibitors successfully overcome Thumb II-specific resistance [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

503.28964006 Da

Monoisotopic Mass

503.28964006 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

198J479Y2L

Wikipedia

Filibuvir

Dates

Last modified: 08-15-2023

Explore Compound Types